molecular formula C25H22N2O3 B3549269 N-2-biphenylyl-2-tert-butyl-1,3-dioxo-5-isoindolinecarboxamide

N-2-biphenylyl-2-tert-butyl-1,3-dioxo-5-isoindolinecarboxamide

Cat. No. B3549269
M. Wt: 398.5 g/mol
InChI Key: ARAZKHBVROHAOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-biphenylyl-2-tert-butyl-1,3-dioxo-5-isoindolinecarboxamide, also known as BI-1, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. BI-1 was first identified in a screen for suppressors of Bax-induced cell death and has since been found to have a wide range of biological effects.

Mechanism of Action

The exact mechanism of action of N-2-biphenylyl-2-tert-butyl-1,3-dioxo-5-isoindolinecarboxamide is not fully understood, but it is believed to act as a modulator of intracellular calcium signaling. This compound is thought to interact with the inositol 1,4,5-trisphosphate receptor (IP3R) and the ryanodine receptor (RyR), two proteins involved in calcium signaling. By modulating the activity of these receptors, this compound is able to regulate intracellular calcium levels and protect cells from stress-induced apoptosis.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In addition to its anti-apoptotic and neuroprotective effects, this compound has been shown to have anti-arrhythmic effects, reducing the incidence of arrhythmias in models of cardiac ischemia/reperfusion injury. This compound has also been found to improve mitochondrial function, reducing oxidative stress and improving energy metabolism. Additionally, this compound has been shown to have anti-cancer effects, inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-2-biphenylyl-2-tert-butyl-1,3-dioxo-5-isoindolinecarboxamide in lab experiments is its high purity. This compound is available at a purity of greater than 99%, which allows for accurate dosing and reproducible results. Additionally, this compound has been extensively studied, and its effects are well-characterized, making it a useful tool in a variety of experimental settings.
One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions. This compound is highly hydrophobic, which can make it difficult to dissolve in water-based solutions. This can limit its use in certain experimental settings.

Future Directions

There are many potential future directions for research on N-2-biphenylyl-2-tert-butyl-1,3-dioxo-5-isoindolinecarboxamide. One area of interest is the development of this compound analogs with improved solubility and pharmacokinetic properties. Additionally, there is interest in exploring the use of this compound in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Finally, there is ongoing research into the mechanism of action of this compound, with the goal of developing a more complete understanding of its effects on intracellular calcium signaling.

Scientific Research Applications

N-2-biphenylyl-2-tert-butyl-1,3-dioxo-5-isoindolinecarboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-apoptotic effects, protecting cells from a variety of stressors, including oxidative stress, ER stress, and ischemia/reperfusion injury. Additionally, this compound has been found to have neuroprotective effects, reducing neuronal death in models of Parkinson's disease, Alzheimer's disease, and traumatic brain injury. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-tert-butyl-1,3-dioxo-N-(2-phenylphenyl)isoindole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-25(2,3)27-23(29)19-14-13-17(15-20(19)24(27)30)22(28)26-21-12-8-7-11-18(21)16-9-5-4-6-10-16/h4-15H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAZKHBVROHAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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